molecular formula C15H17ClN4 B12057277 Myclobutanil D4 CAS No. 2140327-34-8

Myclobutanil D4

Cat. No.: B12057277
CAS No.: 2140327-34-8
M. Wt: 292.80 g/mol
InChI Key: HZJKXKUJVSEEFU-UGWFXTGHSA-N
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Chemical Reactions Analysis

Types of Reactions

Myclobutanil D4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Myclobutanil D4

This compound is unique due to its isotope-labeled structure, which makes it particularly useful in analytical applications. The deuterium labeling allows for precise quantification and analysis in mass spectrometry, providing an advantage over non-labeled analogs .

Properties

CAS No.

2140327-34-8

Molecular Formula

C15H17ClN4

Molecular Weight

292.80 g/mol

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile

InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i4D,5D,6D,7D

InChI Key

HZJKXKUJVSEEFU-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CCCC)(CN2C=NC=N2)C#N)[2H])[2H])Cl)[2H]

Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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